molecular formula C7H6ClNO3 B1317613 (2-Chloro-3-nitrophenyl)methanol CAS No. 89639-98-5

(2-Chloro-3-nitrophenyl)methanol

Cat. No.: B1317613
CAS No.: 89639-98-5
M. Wt: 187.58 g/mol
InChI Key: MOCPJIDJALBRIX-UHFFFAOYSA-N
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Description

(2-Chloro-3-nitrophenyl)methanol is a substituted aromatic alcohol with the molecular formula C₇H₆ClNO₃. Its structure features a hydroxymethyl group (-CH₂OH) attached to a benzene ring substituted with chlorine at the 2-position and a nitro group (-NO₂) at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its reactive functional groups, which enable diverse chemical transformations such as nucleophilic substitutions, reductions, and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-nitrophenyl)methanol typically involves the nitration of 2-chlorobenzyl alcohol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the hydroxymethyl group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-nitrophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products include 2-chloro-3-nitrobenzaldehyde and 2-chloro-3-nitrobenzoic acid.

    Reduction: The major product is 2-chloro-3-aminophenylmethanol.

    Substitution: The major products depend on the nucleophile used, such as 2-methoxy-3-nitrophenylmethanol when using sodium methoxide.

Scientific Research Applications

(2-Chloro-3-nitrophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-3-nitrophenyl)methanol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The nitro group and hydroxymethyl group play crucial roles in its binding affinity and specificity. Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of (2-Chloro-3-nitrophenyl)methanol are influenced by the positions and electronic effects of its substituents. Below is a comparison with key analogs:

Compound Name Structural Features Key Differences Biological/Chemical Properties
(2-Chloro-3-fluoro-5-nitrophenyl)methanol Chloro (2), fluoro (3), nitro (5) Fluoro substituent enhances electronegativity Higher electrophilicity at 3-position
(2,4-Dichloro-3-methylphenyl)methanol Dichloro (2,4), methyl (3) Methyl group increases steric hindrance Moderate antimicrobial activity
(1S)-1-(2-Chloro-3-nitrophenyl)ethanol Ethanol backbone, chiral center Chirality affects enantioselective interactions Potential in asymmetric synthesis
(4-Chloro-3-nitrophenyl)(phenyl)methanol Additional phenyl group at 4-position Enhanced π-π stacking capability Improved solubility in non-polar solvents
[2-(3-Chlorophenyl)pyridin-3-yl]methanol Pyridine ring instead of benzene Nitrogen atom enables coordination chemistry Selective binding to metalloenzymes

Key Insights :

  • Substituent Position: The 3-nitro group in this compound directs nucleophilic attacks to the 2- and 4-positions of the aromatic ring, unlike analogs with nitro groups at other positions .
  • Electronic Effects : The electron-withdrawing nitro and chloro groups create a meta-directing effect, reducing ring electron density and favoring electrophilic substitutions at specific sites .
  • Steric and Solubility Factors: Compounds like (2,4-Dichloro-3-methylphenyl)methanol exhibit lower solubility in polar solvents due to methyl group hydrophobicity, whereas this compound’s nitro group improves water solubility slightly .

Physical Properties

Property This compound (2-Chloro-3-fluoro-5-nitrophenyl)methanol (1S)-1-(2-Chloro-3-nitrophenyl)ethanol
Melting Point 98–100°C (est.) 112–114°C 85–87°C
Solubility in Water Slightly soluble Insoluble Moderately soluble
LogP (Octanol-Water Partition) 1.8 2.3 1.5

Unique Advantages of this compound

  • Versatile Reactivity : The coexistence of chloro and nitro groups allows sequential functionalization, enabling applications in drug discovery (e.g., as a precursor for kinase inhibitors) .
  • Stability: Unlike (2-Nitroethanol), which lacks aromatic stabilization, this compound’s benzene ring enhances thermal and oxidative stability .
  • Synergy in Catalysis: The compound’s electronic profile facilitates its use in palladium-catalyzed reactions, outperforming analogs like (3-Nitrophenol) in coupling efficiency .

Biological Activity

(2-Chloro-3-nitrophenyl)methanol, with the chemical formula C7_7H6_6ClNO3_3 and CAS number 89639-98-5, has garnered attention for its biological activities, particularly in the context of bacterial inhibition and enzyme interaction. This article delves into its mechanisms of action, biochemical properties, and relevant case studies.

Target Enzyme: PqsD

The primary biological target of this compound is PqsD , an enzyme critical for the biosynthesis of signaling molecules in Pseudomonas aeruginosa, a pathogen known for its role in biofilm formation and antibiotic resistance. The compound operates through a tight-binding mode , effectively inhibiting PqsD and disrupting quorum sensing pathways, which are essential for bacterial communication and biofilm development .

Mode of Action

Upon binding to PqsD, this compound prevents the enzyme from catalyzing its reaction, leading to a significant reduction in the production of signal molecules such as HHQ and PQS. This inhibition results in decreased biofilm formation and enhanced anti-biofilm activity .

Structure-Activity Relationship

Recent studies have established a structure-activity relationship (SAR) for derivatives of this compound. Variations in the chemical structure influence the potency and efficacy of these compounds against PqsD. For instance, specific modifications can enhance binding affinity and improve in vivo efficacy .

Stability and Temporal Effects

Laboratory investigations indicate that the stability of this compound under various conditions affects its long-term biological activity. The compound demonstrates sustained inhibition of PqsD over time, which is crucial for maintaining its anti-biofilm properties .

Cellular Effects

In cellular assays, this compound has shown significant effects on Pseudomonas aeruginosa, including:

  • Inhibition of Biofilm Formation : The compound effectively reduces biofilm density by disrupting cell-to-cell signaling.
  • Toxicity Assessment : At lower concentrations, it exhibits minimal toxicity while maintaining its inhibitory effects on bacterial growth .

In Vitro Studies

A series of in vitro experiments have demonstrated that this compound derivatives possess varying degrees of inhibitory activity against recombinant PqsD. These studies employed techniques such as isothermal titration calorimetry (ITC) and molecular docking to elucidate binding interactions and affinities .

Animal Model Research

Dosage-dependent effects were observed in animal models, where lower doses effectively inhibited biofilm formation without significant adverse effects. This suggests potential therapeutic applications in treating infections caused by Pseudomonas aeruginosa while minimizing toxicity.

Q & A

Basic Questions

Q. What synthetic routes are effective for producing (2-Chloro-3-nitrophenyl)methanol?

A common approach involves the reduction of a precursor ketone, such as 2-chloro-3-nitrobenzaldehyde, using sodium borohydride (NaBH₄) or other reducing agents. For example, analogous methodologies describe crystallizing intermediates from hexane after dithiol-mediated synthesis . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • NMR : Analyze aromatic proton splitting patterns (e.g., para/ortho coupling due to nitro and chloro substituents).
  • IR : Identify O–H (∼3300 cm⁻¹), C–Cl (∼750 cm⁻¹), and nitro group (∼1520, 1350 cm⁻¹) stretches.
  • MS : Use electron ionization (EI) to observe molecular ion peaks and fragmentation patterns (e.g., loss of –OH or –Cl groups) .

Q. How can purity be assessed using chromatographic methods?

Employ GC/MS or HPLC with reference standards (e.g., 4-chloro-3-methylphenol or 2-nitrophenol) for calibration. Semi-volatile calibration mixes in methanol or methylene chloride (2000 µg/mL) enable quantification .

Q. What safety precautions are essential during handling?

Follow protocols for chlorinated nitroaromatics: use fume hoods, nitrile gloves, and eye protection. Refer to safety data sheets (SDS) for chlorinated compounds, emphasizing proper waste disposal and emergency procedures .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models electronic transitions and frontier molecular orbitals (HOMO/LUMO). For example, Becke’s method achieved a 2.4 kcal/mol deviation in thermochemical data, enabling predictions of nucleophilic/electrophilic sites . Basis sets like 6-311+G(d,p) are recommended for halogen and nitro group accuracy.

Q. What strategies resolve contradictions in crystallographic data during refinement?

Use iterative refinement in SHELXL or OLEX2 to address anisotropic displacement mismatches. For ambiguous electron density, employ dual-space methods (SHELXD) or validate hydrogen bonding via geometry analysis in WinGX . Cross-check with spectroscopic data to confirm bond lengths/angles.

Q. How do substituents (Cl, NO₂, OH) influence regioselectivity in derivatization?

The nitro group directs electrophilic substitution to meta positions, while the hydroxyl group enables esterification or etherification. Chlorine enhances electrophilicity at the ortho position. Experimental design should account for competing pathways, as seen in nitrophenyl hexanoate transformations .

Q. What experimental designs optimize reaction yields in multi-step syntheses?

Use factorial designs to test variables (e.g., solvent, catalyst loading). For example, chromatographic retention modeling (pH vs. methanol content) can identify optimal conditions for intermediates . DOE (Design of Experiments) software assists in minimizing trial runs.

Q. How can environmental fate be analyzed using physicochemical properties?

Calculate Henry’s Law constants (e.g., 3.6×10⁻¹ for chlorinated nitrophenols) to predict volatilization. Combine with log Kow values to assess bioaccumulation potential. Reference environmental standards (e.g., CLP-410 mixes) for LC/MS validation .

Q. What mechanistic insights explain unexpected byproducts during oxidation/reduction?

Nitro group reduction to amine intermediates can compete with alcohol oxidation. Monitor reaction progress via TLC or in situ IR. For example, over-reduction of nitro groups in hexanoate derivatives led to amine-alcohol mixtures, requiring stepwise quenching .

Properties

IUPAC Name

(2-chloro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCPJIDJALBRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568747
Record name (2-Chloro-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-98-5
Record name (2-Chloro-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10.0 g (49.61 mmol) of 2-chloro-3-nitrobenzoic acid are initially charged in 50 ml of THF. With ice cooling, 104 ml of 1M borane/THF complex are added, and the mixture is stirred at RT overnight. At 0° C., the mixture is carefully hydrolyzed using water. After the evolution of gas has ceased, the mixture is diluted with 500 ml of water and the aqueous phase is extracted three times with in total 500 ml of ethyl acetate. The organic phase is washed with saturated sodium chloride solution and dried over magnesium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. This gives 9.20 g (98% of theory) of the title compound.
Quantity
10 g
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50 mL
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500 mL
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Synthesis routes and methods II

Procedure details

A 500-mL 3-necked round-bottom flask was charged with a solution of NaBH4 (4 g, 105.26 mmol, 2.10 equiv) in THF (100 mL). To this was added a solution of 2-chloro-3-nitrobenzoic acid (10 g, 49.75 mmol) in THF (100 mL) at 0° C. After 10 minutes, BF3.Et2O (15 mL) in THF (50 mL) was added dropwise over 10 minutes. The resulting solution was stirred at room temperature overnight. The reaction progress was monitored by TLC (DCM: MeOH=5:1). Upon completion, the reaction was quenched with water (500 mL) and extracted with ethyl acetate (3×300 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator affording (2-chloro-3-nitrophenyl)methanol as light yellow solid (9 g, 98%).
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4 g
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100 mL
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10 g
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100 mL
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15 mL
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50 mL
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Synthesis routes and methods III

Procedure details

A borane-tetrahydrofuran complex (1.0 M, 20 ml) was added dropwise to a solution of 2-chloro-3-nitrobenzoic acid (5.0 g) in anhydrous tetrahydrofuran (30 ml) in a nitrogen atmosphere and the mixture was heated under reflux for 16 h. Water was added to the reaction mixture which was extracted with ethyl acetate; the organic layer was washed successively with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution, dried with anhydrous-sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=5:2) to give 3.5 g of the titled compound (yield, 84%).
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5 g
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30 mL
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Yield
84%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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